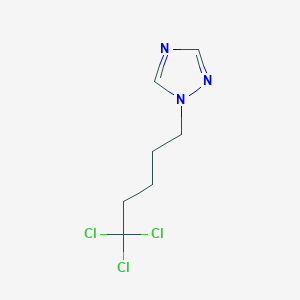
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trichloropentyl group attached to the triazole ring, making it a unique and potentially useful chemical in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 1-bromo-5,5,5-trichloropentane under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The trichloropentyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives with altered electronic properties.
科学的研究の応用
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes or receptors.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
作用機序
The mechanism of action of 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole largely depends on its application. In biological systems, the triazole ring can interact with enzymes or receptors, inhibiting their activity. The trichloropentyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s intended use.
類似化合物との比較
1-(5,5,5-Trichloropentyl)-1H-1,2,3-benzotriazole: Similar structure but with a benzotriazole ring instead of a triazole ring.
5,5,5-Trichloropentanoic acid (2,4,5-trichlorophenyl)-amide: Contains a trichloropentyl group but with different functional groups and applications.
Uniqueness: 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole is unique due to its specific combination of the trichloropentyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H10Cl3N3 |
|---|---|
分子量 |
242.5 g/mol |
IUPAC名 |
1-(5,5,5-trichloropentyl)-1,2,4-triazole |
InChI |
InChI=1S/C7H10Cl3N3/c8-7(9,10)3-1-2-4-13-6-11-5-12-13/h5-6H,1-4H2 |
InChIキー |
UWWOPDJSXZKIAU-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C=N1)CCCCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


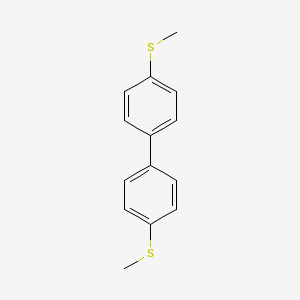
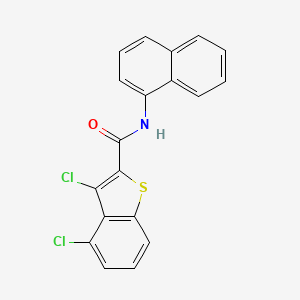
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
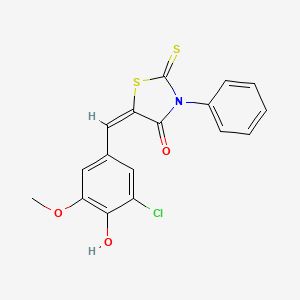
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
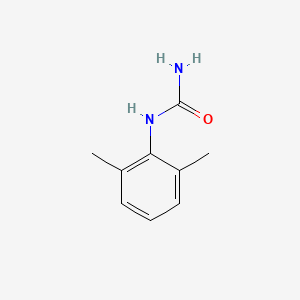
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)

![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
